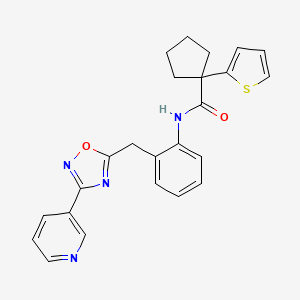

![molecular formula C12H14ClNO2 B2744079 5-氯-3-异戊基苯并[2]噁唑-2(3H)-酮 CAS No. 883279-90-1](/img/structure/B2744079.png)

5-氯-3-异戊基苯并[2]噁唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoxazoles are a class of compounds that contain a benzene ring fused to an oxazole ring . They are found in many natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .

Synthesis Analysis

Benzoxazoles can be synthesized via a variety of methods . For example, they can be prepared via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

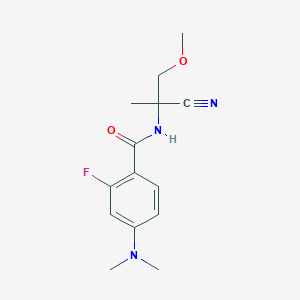

Molecular Structure Analysis

The molecular structure of benzoxazoles consists of a benzene ring fused to an oxazole ring . The exact structure of “5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one” would include these rings, a chlorine atom attached at the 5-position, and an isopentyl group attached at the 3-position.

Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions . For example, they can react with Grignard reagents, resulting in the formation of addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazoles can vary depending on the specific compound . For example, poly(benzoxazole imide)s derived from benzoxazole monomers have been shown to have great thermal stability and good mechanical properties .

科学研究应用

Oxidation Agent in Organic Synthesis

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, a compound structurally related to 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one, has been used as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This suggests potential applications of related compounds in organic synthesis, particularly for oxidation reactions (Zolfigol et al., 2006).

Involvement in Druglike Molecules

Oxadiazoles, a class that includes compounds like 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one, are frequently used in medicinal chemistry. They are often employed as bioisosteric replacements for ester and amide functionalities in druglike molecules. This indicates the potential of 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one in the design and development of new pharmaceuticals (Boström et al., 2012).

Photochemistry Research

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound similar to 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one, has been the focus of photochemical studies. This suggests that 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one could be used in studies involving photochemistry, especially in understanding the behavior of organic compounds under UV irradiation (Lopes et al., 2011).

Antitumor Properties

Research on imidazotetrazines, which share a similar heterocyclic structure with 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one, has revealed potential antitumor properties. This opens the possibility for 5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one to be explored for its antitumor capabilities (Stevens et al., 1984).

作用机制

Target of Action

Similar compounds, such as benzoxazole derivatives, have been reported to exhibit anticancer activity against various human cancer cell lines .

Mode of Action

It’s worth noting that benzoxazole derivatives have been found to interact with their targets, leading to changes that inhibit the growth of cancer cells .

Biochemical Pathways

Related compounds have been shown to interfere with quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .

Result of Action

Similar benzoxazole derivatives have demonstrated significant anticancer activity, suggesting that they may induce apoptosis or inhibit the proliferation of cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

5-chloro-3-(3-methylbutyl)-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-8(2)5-6-14-10-7-9(13)3-4-11(10)16-12(14)15/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZNVDVIWFPQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=CC(=C2)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)

![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)

![1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2744003.png)

![2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B2744007.png)

![6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2744008.png)

![3-(2-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2744009.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)